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Lewis a Trisaccharide

Cat. No.: B1632222
M. Wt: 529.5 g/mol
InChI Key: CFDVGUXRLQWLJX-QGTNPELVSA-N
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Description

Significance of Lewis a in Biological Systems

The Lewis a trisaccharide is more than just a structural component; it is an active participant in a variety of biological phenomena. It is found on the surface of red blood cells, epithelial cells of the gastrointestinal, genitourinary, and respiratory tracts, and is also present in bodily secretions. nih.govbritannica.com One of its most recognized roles is as a tumor-associated antigen. sigmaaldrich.comscbt.com Elevated levels of Lewis a and its sialylated form, sialyl-Lewis a, are often observed in several types of cancers, including pancreatic, colorectal, and gastric cancers, making them valuable biomarkers for disease diagnosis and prognosis. nih.gov

Beyond its association with cancer, the Lewis a antigen is involved in cell adhesion processes. nih.gov These interactions are crucial for maintaining tissue integrity and can also be co-opted by pathogens. For instance, some bacteria and viruses can use Lewis antigens as receptors to facilitate infection. wikipedia.org In plants, N-glycans containing the Lewis a epitope have been identified, suggesting an evolutionarily conserved role for this structure across different kingdoms of life. medchemexpress.comnih.gov The this compound is also present in human milk and is thought to play a role in protecting infants from infections. sigmaaldrich.com

Overview of Lewis Antigens and Histo-Blood Group System

The this compound is a key antigen within the Lewis histo-blood group system. britannica.com This system is determined by the interplay of two genes located on chromosome 19: the FUT3 gene (Lewis gene) and the FUT2 gene (Secretor gene). wikipedia.orgreactome.org These genes encode for fucosyltransferases, which are enzymes that add fucose sugar units to a precursor oligosaccharide chain. nih.gov

The expression of Lewis a is specifically dependent on the activity of the fucosyltransferase 3 (FUT3) enzyme, encoded by the Le allele of the FUT3 gene. wikipedia.orgwikipedia.org Individuals who possess at least one functional Le allele but are homozygous for the non-functional se allele of the FUT2 gene (non-secretors) will express the Lewis a antigen on their red blood cells and in their secretions. nih.govwikipedia.org In individuals who have both a functional Le and a functional Se allele (secretors), the FUT2 enzyme is more efficient and converts the precursor into the Lewis b antigen, meaning very little Lewis a is expressed. wikipedia.org Therefore, the presence of Lewis a is characteristic of non-secretor status.

The Lewis antigens are not directly synthesized on the surface of red blood cells but are produced by epithelial cells, secreted into the plasma, and then adsorbed onto the surface of erythrocytes. nih.govnih.gov

Structural Definition and Context within Oligosaccharide Families

The this compound is an oligosaccharide, a class of carbohydrates typically containing three to ten monosaccharide units. nih.gov Specifically, Lewis a is a trisaccharide composed of three monosaccharides: galactose (Gal), N-acetylglucosamine (GlcNAc), and fucose (Fuc). biosynth.com

The precise chemical structure of Lewis a is defined by the specific linkages between these monosaccharides. It is characterized by a galactose linked to N-acetylglucosamine in a β1→3 linkage, with a fucose attached to the N-acetylglucosamine in an α1→4 linkage. nih.govbiosynth.com This structure is formally named Galβ1-3(Fucα1-4)GlcNAc. medchemexpress.com

Lewis a belongs to the family of Type 1 chain Lewis antigens. nih.gov This family also includes the Lewis b tetrasaccharide and sialyl-Lewis a. The core difference between Type 1 and Type 2 Lewis antigens lies in the linkage between galactose and N-acetylglucosamine. In Type 1 chains, like Lewis a, it is a β1→3 linkage, whereas in Type 2 chains, such as in the Lewis x antigen, it is a β1→4 linkage. nih.govembopress.org

Interactive Data Tables

Below are interactive tables summarizing key information about the this compound.

Table 1: Key Properties of this compound

PropertyValue
IUPAC Name N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide nih.gov
Molecular Formula C₂₀H₃₅NO₁₅ sigmaaldrich.comscbt.com
Molecular Weight 529.49 g/mol sigmaaldrich.comscbt.com
CAS Number 56570-03-7 sigmaaldrich.comscbt.com
Synonyms Lea, Galβ1-3(Fucα1-4)GlcNAc scbt.commedchemexpress.com

Table 2: Research Findings on this compound

Research AreaKey Findings
Cancer Biology Elevated expression of Lewis a and sialyl-Lewis a is a hallmark of various adenocarcinomas and is associated with tumor progression and metastasis. nih.gov It serves as a valuable serum biomarker for certain cancers. nih.gov
Histo-Blood Group Genetics Lewis a expression is characteristic of individuals with a non-secretor phenotype (functional FUT3 gene, non-functional FUT2 gene). nih.govwikipedia.org
Cell Adhesion The Lewis a antigen can mediate cell-cell adhesion, a process that can be exploited by pathogens for infection. nih.govwikipedia.org
Plant Biology The Lewis a epitope is found on N-glycans of various plant species, indicating a conserved biological role. medchemexpress.comnih.gov
Immunology Found in human milk, it is believed to contribute to the infant's passive immunity by preventing pathogen attachment to epithelial surfaces. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NO15 B1632222 Lewis a Trisaccharide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO15/c1-5-10(25)12(27)14(29)19(32-5)35-16-8(4-23)33-18(31)9(21-6(2)24)17(16)36-20-15(30)13(28)11(26)7(3-22)34-20/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17+,18?,19-,20-/m0/s1

InChI Key

CFDVGUXRLQWLJX-QGTNPELVSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Lewis a Trisaccharide

Advanced Spectroscopic Methods in Structural Determination

Modern spectroscopic techniques have revolutionized the study of complex carbohydrates like the Lewis a trisaccharide, providing unprecedented insights into their structure and conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural characterization of oligosaccharides. unina.it It allows for the determination of constituent monosaccharides, their anomeric configurations, interglycosidic linkages, and the sequence of the glycan chain. nih.gov

Residual Dipolar Couplings (RDCs) for Oligosaccharide Conformation

Residual Dipolar Couplings (RDCs) have emerged as a pivotal NMR parameter for defining the conformation of oligosaccharides in solution. nih.gov By weakly aligning molecules in a magnetic field, RDCs provide information on the relative orientation of specific bonds. frontiersin.org

Conformational studies of the this compound have utilized one-bond C-H RDCs measured in partially oriented liquid crystal solutions. nih.govumbc.edu These experimental RDCs are then compared with values calculated from a multitude of computer-generated structural models. nih.govumbc.edu This comparison allows for the identification of a single, low-energy model that accurately represents the molecule's conformation. nih.govumbc.edu For Lewis a, this approach has revealed a compact and rigidly folded conformation. nih.govumbc.edu This methodology's robustness has been further validated by its successful application to larger, related pentasaccharides. nih.govumbc.edu The analysis of RDCs provides a more refined understanding of the spatial arrangement of the fucose and galactose residues within the Lewis a epitope. nih.govumbc.edu

2D NMR Techniques for Glycan Analysis

Two-dimensional (2D) NMR spectroscopy offers a suite of experiments that are indispensable for the complete structural assignment of complex glycans. nih.gov These techniques resolve the significant signal overlap often found in one-dimensional NMR spectra of carbohydrates. unina.it

Key 2D NMR experiments used in glycan analysis include:

Correlation Spectroscopy (COSY): Identifies scalar-coupled protons, revealing the connectivity within each monosaccharide ring. unina.itnumberanalytics.com

Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system, aiding in the identification of individual sugar residues. unina.it

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons, providing crucial information about the spatial proximity of atoms and thus the conformation and linkage between monosaccharide units. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates the chemical shifts of protons with directly attached heteronuclei, such as 13C, which is fundamental for assigning the carbon skeleton. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and heteronuclei over two or three bonds, which is critical for determining the glycosidic linkages between sugar residues. unina.itnumberanalytics.com

The collective data from these experiments allow for a comprehensive assignment of all proton and carbon signals, confirming the identity and linkage of the monosaccharides within the this compound.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive analytical technique that provides essential information on the molecular weight and composition of glycans and glycoproteins. nih.gov

Nano-LC-MS for Glycoprotein (B1211001) Identification

Nano-liquid chromatography-mass spectrometry (Nano-LC-MS) is a powerful method for the identification and characterization of glycoproteins, including those carrying the Lewis a antigen. newomics.com This technique couples the high-resolution separation capabilities of nano-LC with the sensitive detection and structural information provided by MS. newomics.com The development of nanoflow HPLC-Q/ToF methodologies has been particularly significant for the analysis of glycoproteins. newomics.com The removal of high-abundance proteins from samples like serum can enhance the detection of low-abundant glycoproteins by LC-MS. mdpi.com While challenges remain, particularly in the analysis of low-abundance species, advancements in chromatographic and electrospray ionization conditions continue to improve the sensitivity of these methods. newomics.com

Ion Vibrational Spectroscopy for Fucosylated Glycans

While not as commonly cited in the initial search results for Lewis a specifically, ion vibrational spectroscopy is a powerful technique for the structural analysis of gas-phase ions, including protonated and sodiated fucosylated glycans. This method provides detailed information about the three-dimensional structure of the sugar molecules. By comparing the experimental vibrational spectra with theoretical spectra calculated for different conformations, it is possible to determine the most stable structures of these glycans in the gas phase. This information is complementary to solution-state NMR data and provides a more complete picture of the conformational landscape of fucosylated oligosaccharides like Lewis a.

Computational Approaches for Conformational Studies

Computational chemistry provides powerful tools to explore the conformational landscape of flexible molecules like oligosaccharides. For the this compound, these methods have been instrumental in defining its preferred shapes and dynamic behavior.

Molecular Dynamics (MD) Simulations in Aqueous Environments

Molecular dynamics (MD) simulations offer a virtual window into the behavior of molecules over time, capturing their motions and interactions in a simulated environment that mimics biological conditions. For the this compound, MD simulations in explicit aqueous solvent have been crucial for understanding its dynamic nature. nih.govacs.org These simulations predict that the this compound is not static but rather exists as an ensemble of conformations.

Enhanced sampling MD methods, such as the swarm-enhanced sampling molecular dynamics (msesMD) approach, have been employed to explore the conformational free energy surfaces of Lewis oligosaccharides. nih.govacs.org For the related sialyl Lewis a tetrasaccharide, these simulations revealed a predominant "closed" conformation, along with a range of less populated "open" forms. nih.govacs.org Such studies suggest that the flexibility of the glycosidic linkages allows the molecule to adopt various spatial arrangements, which may be critical for its recognition by binding partners.

Energy Minimization and Conformational Mapping

Energy minimization and conformational mapping are computational techniques used to identify the most stable, low-energy conformations of a molecule. These methods involve calculating the potential energy for a vast number of possible spatial arrangements of the atoms, defined by the torsion angles of the glycosidic linkages.

Studies combining NMR spectroscopy with Monte Carlo simulations have been particularly insightful for the this compound. nih.govumbc.edu These investigations revealed that Lewis a adopts a single, low-energy, compact, and rigidly folded conformation in solution. nih.govumbc.edu This indicates that despite the theoretical flexibility of its glycosidic bonds, the molecule has a strong preference for a specific three-dimensional structure. The agreement between experimental NMR data and the computationally generated models provides strong evidence for this well-defined conformation. nih.govumbc.edu

Computational Method Key Finding for this compound Conformation Reference
Molecular Dynamics (MD) SimulationsPredicts a dynamic equilibrium of conformations in aqueous solution. nih.govacs.org
Monte Carlo Simulations & Energy MinimizationIdentifies a single, low-energy, compact, and rigidly folded conformation as the most probable structure in solution. nih.govumbc.edu

Crystallographic Analysis of Lewis Antigen Structures

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. While a crystal structure of the free this compound has not been reported, the crystallographic analysis of related Lewis antigens and their complexes with proteins has offered valuable insights into the likely conformation of the Lewis a epitope. nih.gov

For instance, the crystal structures of the Lewis a antigen in complex with the P domain of the norovirus VP1 protein have been determined. nih.gov These studies reveal the specific interactions between the sugar residues of Lewis a and the amino acid side chains of the viral protein. In such complexes, the conformation of the bound Lewis a is stabilized by a network of hydrogen bonds and van der Waals interactions.

Analysis of the closely related Lewis x antigen in its crystalline form also provides clues. The crystal structure of the Lewis x trisaccharide shows a compact conformation characterized by stacking between the fucose and galactose rings. researchgate.net This structural feature is believed to be similar in the this compound. nih.govumbc.edu

Structure Key Conformational Insight Reference
Lewis a antigen in complex with norovirus VP1Reveals the specific protein-carbohydrate interactions and the bound conformation of the trisaccharide. nih.gov
Lewis x trisaccharide (crystal structure)Shows a compact, folded conformation with stacking between the fucose and galactose rings, suggesting a similar fold for Lewis a. researchgate.net

Influence of Environmental Factors on Lewis a Conformation

The conformation of a flexible molecule like the this compound is not solely determined by its intrinsic chemical structure but is also significantly influenced by its surrounding environment.

Role of Solvent (Aqueous Solutions)

The solvent, particularly water in biological systems, plays a critical role in shaping the conformation of carbohydrates. The presence of water molecules can stabilize certain conformations through hydrogen bonding and hydrophobic effects. MD simulations explicitly including water molecules have shown that the solvent is integral to the conformational preferences of Lewis antigens. researchgate.net The interactions between the hydroxyl groups of the trisaccharide and the surrounding water molecules influence the orientation of the sugar rings relative to one another. It is suggested that water plays a key structural role in controlling the conformation and, consequently, the biological function of Lewis antigens.

Interactions with Binding Proteins and Lectins

The conformation of the this compound can be significantly altered upon binding to proteins, such as antibodies and lectins. Lectins are proteins that specifically recognize and bind to carbohydrates. nih.gov The binding pocket of a lectin is shaped to accommodate a particular conformation of the carbohydrate ligand.

The interaction of Lewis a with its cognate lectins, such as certain selectins or viral proteins, involves a process of conformational selection or induced fit. nih.gov In conformational selection, the protein binds to a pre-existing conformation of the this compound from its dynamic ensemble. In an induced-fit mechanism, the initial binding event triggers a conformational change in both the carbohydrate and the protein to achieve a more stable complex. Studies on the binding of Lewis antigens to various lectins have shown that the trisaccharide often adopts a specific, rigid conformation when bound, which may differ from its most stable conformation in solution. nih.gov

Environmental Factor Influence on Lewis a Conformation Reference
Aqueous SolventStabilizes specific conformations through hydrogen bonding and is crucial for the overall three-dimensional structure. researchgate.net
Binding Proteins and LectinsCan select for or induce a specific, often rigid, conformation of the this compound upon binding. nih.gov

Biological Functions and Roles of Lewis a Trisaccharide

Cellular Adhesion and Recognition Mechanisms

The arrangement of cells into tissues and organs is a highly orchestrated process governed by specific molecular interactions on the cell surface. Lewis a trisaccharide, as a cell surface glycan, is implicated in these critical adhesion and recognition events.

Ligand-Receptor Interactions in Cell-Cell Adhesion

Cell-to-cell adhesion is a fundamental process mediated by the specific binding of ligands to their corresponding receptors on adjacent cells. While the broader family of Lewis antigens is known to interact with a class of carbohydrate-binding proteins called selectins, the specific receptor for the non-sialylated this compound in cell-cell adhesion is not as extensively documented as its sialylated counterparts, such as sialyl Lewis a (sLea).

Research indicates that selectins, a family of C-type lectins, are crucial for the initial, transient adhesions between leukocytes and the endothelial cells lining blood vessels. All three members of the selectin family—E-selectin, P-selectin, and L-selectin—recognize sulfated and sialylated derivatives of both the Lewis x (Lex) and Lewis a (Lea) trisaccharide cores. nih.gov However, much of the research has centered on the high-affinity binding of sialylated and fucosylated structures like sialyl Lewis x (sLex) to selectins, which is a key interaction in inflammatory responses and lymphocyte homing. nih.govscispace.com

While direct, high-affinity protein receptors for the simple this compound in cell-cell adhesion remain to be fully elucidated, it is understood that the Lewis a structure forms the core of more complex antigens that do participate in such interactions. For instance, certain innate immune receptors, which are crucial for pathogen recognition and immune cell interactions, exhibit specificity for Lewis antigens. However, this specificity can be highly nuanced. For example, the C-type lectin receptor Langerin, expressed on Langerhans cells, binds to Lewis x and Lewis y (Ley) but not to Lewis a or Lewis b (Leb). nih.gov Conversely, other receptors like AICL and CLEC2 have been shown to recognize sialyl Lewis a. nih.gov This suggests that while the this compound itself is a fundamental building block, its presentation and modification (e.g., by sialylation) are critical for determining its specific receptor interactions in cell-cell adhesion.

It has also been noted that Lewis a is a major component of the glycan structures on the surface of HL-60 cells, a human leukemia cell line often used to study myeloid cell differentiation and adhesion. medchemexpress.com

Role in Embryonic Development (e.g., Morula Compaction)

The early stages of embryonic development are characterized by a series of precisely timed cell divisions and differentiations. A critical event in this process is morula compaction, where the loosely aggregated blastomeres of the early embryo flatten against each other to form a compact ball of cells. This process is essential for the subsequent formation of the blastocyst and the segregation of the inner cell mass and the trophectoderm. frontiersin.org

Cell adhesion molecules are paramount in mediating morula compaction. The process is initiated by the increased expression and redistribution of the cell adhesion protein E-cadherin, which facilitates strong cell-to-cell adhesion. nih.gov While fucosylated oligosaccharides, in general, are known to be involved in early embryogenesis, the specific and direct role of the this compound in morula compaction is not yet clearly defined in scientific literature.

However, its structural isomer, the Lewis x (Lex) trisaccharide, also known as stage-specific embryonic antigen-1 (SSEA-1), is a well-established marker of pluripotency and is prominently expressed on the surface of embryonic stem cells and during early embryonic development. creative-biolabs.com The expression of Lex is dynamically regulated during embryogenesis and is involved in cell-cell interactions that are crucial for proper development. creative-biolabs.com Given the structural similarity between Lewis a and Lewis x, it is plausible that Lewis a may also have a role in these intricate developmental processes, although further research is needed to substantiate this.

Involvement in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in development, wound healing, and also in pathological conditions such as tumor growth. This complex process is regulated by a variety of signaling molecules, including growth factors and cell adhesion molecules.

Currently, there is limited direct scientific evidence to specifically implicate the this compound in the regulation of angiogenesis. However, studies have shown that the structurally related Lewis y (Ley) antigen, which shares the same core structure as Lewis b and is an isomer of Lewis x, possesses pro-angiogenic activities. nih.gov Furthermore, research on synthetic oligosaccharides has demonstrated that sulfated trisaccharides to hexasaccharides can exhibit potent pro-angiogenic activity, promoting and stabilizing the formation of new blood vessels. bohrium.com These findings suggest that fucosylated carbohydrates can influence the angiogenic process, but a direct role for the non-sulfated this compound remains to be established.

Glycan:Glycan Interactions and Self-Recognition

Beyond the well-established paradigm of protein-carbohydrate interactions, emerging evidence suggests that direct interactions between glycans on opposing cell surfaces (glycan:glycan interactions) can also mediate cellular recognition and adhesion. These interactions can be surprisingly specific and strong, with affinities comparable to those of lectin-glycan binding. pnas.org

The concept of homotypic cell adhesion, where cells of the same type adhere to one another, is fundamental to tissue organization. rsc.orgebi.ac.uk In the context of glycans, this can be mediated by the self-recognition of identical carbohydrate structures on adjacent cells. Research using atomic force microscopy has demonstrated the self-recognition capability of the Lewis x (Lex) trisaccharide, reinforcing the hypothesis that carbohydrate-carbohydrate interactions could be an initial step in cell adhesion processes. nih.gov

While direct evidence for homophilic interactions involving the this compound is not as prevalent in the current literature, the principle of glycan self-recognition established for its isomer suggests a potential mechanism by which Lewis a could also participate in cell sorting and tissue organization. Such interactions could be crucial in processes where cells of a similar type need to aggregate and form stable structures.

Immunological Modulations and Interactions

The this compound is a key player in the landscape of human immunology, primarily through its identity as a histo-blood group antigen. Its presence or absence on cell surfaces and in bodily secretions has significant implications for blood transfusion, organ transplantation, and the body's interaction with the external environment.

Interaction with Immune Cells and Receptors (e.g., DC-SIGN on Dendritic Cells)

The Lea trisaccharide and its related structures, such as Lewis x (Lex), are recognized by specific receptors on immune cells, most notably the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN). DC-SIGN is a C-type lectin receptor highly expressed on the surface of dendritic cells (DCs), which are potent antigen-presenting cells that initiate and shape immune responses. nih.govacs.org

The interaction between Lea/Lex and DC-SIGN is crucial in mediating the interface between dendritic cells and various other cells and pathogens. nih.govacs.org This binding is facilitated by the fucose residue within the Lewis antigen structure. esrf.fr While monomeric Lex trisaccharide can bind to DC-SIGN, multimeric forms or those presented on a protein scaffold, like Lex-BSA, exhibit a much stronger interaction, likely due to increased avidity through the engagement of multiple DC-SIGN receptors. jci.org This enhanced binding can effectively block the interaction of other molecules, such as the HIV-1 envelope glycoprotein (B1211001) gp120, with DC-SIGN, thereby inhibiting viral transfer to CD4+ T lymphocytes. jci.org

The binding of Lex to the carbohydrate recognition domain (CRD) of DC-SIGN has been structurally characterized using techniques like NMR spectroscopy. These studies have revealed the specific residues in the DC-SIGN binding site that are perturbed upon interaction with Lex and have helped to model the bound conformation of the trisaccharide. nih.govacs.org This detailed structural understanding is valuable for designing mimetics that can modulate immune responses. nih.gov

Regulation of T-cell Responses (e.g., TH2 Bias, IL-12p70 Suppression)

The engagement of DC-SIGN by Lewis antigens can significantly influence the subsequent T-cell response. For instance, lipopolysaccharide (LPS) from Helicobacter pylori containing Lex has been shown to inhibit T helper 1 (TH1) responses in vitro through its interaction with DC-SIGN. nih.gov TH1 cells are critical for cell-mediated immunity against intracellular pathogens.

Furthermore, the interaction of Lewis antigens with DC-SIGN can lead to a bias towards a T helper 2 (TH2) response. nih.gov TH2 responses are typically associated with humoral immunity and defense against extracellular parasites, but can also contribute to allergic reactions. However, it is important to note that a TH2 bias is not the sole outcome of Lewis antigen-DC-SIGN interactions, as the context of the antigen presentation can lead to different effects on dendritic cells. nih.gov

The modulation of T-cell responses can also occur through the suppression of key cytokines. For example, the interaction may lead to the suppression of IL-12p70, a cytokine crucial for the development of TH1 cells. Additionally, some studies have shown that certain T-cell populations, like TH2 cells lacking the transcription factor T-bet, can suppress both naive and memory T-cell responses through the production of IL-10. nih.gov This suppression can be mediated by down-regulating costimulatory molecules on dendritic cells and reducing their IL-12 production. nih.gov

Applications in Vaccine Design and Adjuvant Development

The ability of Lewis antigens to target DC-SIGN and modulate T-cell responses has made them attractive candidates for applications in vaccine design and as adjuvants. Targeting antigens to DC-SIGN using Lex oligosaccharides has been shown to enhance antigen-specific T-cell immune responses. nih.gov This strategy has been demonstrated to increase the number of interferon-γ-secreting cells, indicating an activation of antigen-specific effector CD8+ T cells. nih.gov

The development of synthetic carbohydrate-based adjuvants is an active area of research. nih.gov By conjugating a Lex trisaccharide epitope to a triterpenoid (B12794562) scaffold, potent monovalent inhibitors of DC-SIGN-mediated HIV-1 transfer have been created. nih.gov These synthetic molecules demonstrate that the targeted delivery of an immunomodulatory agent via a Lewis antigen can be a powerful strategy. Polysaccharides, in general, are being explored as vaccine adjuvants due to their ability to enhance immune responses. nih.gov

Microbial Pathogen Interactions

Host Glycan Mimicry by Bacteria (e.g., Helicobacter pylori)

One of the key survival strategies employed by the gastric pathogen Helicobacter pylori is the expression of Lewis antigens on its lipopolysaccharide (LPS). This phenomenon, known as molecular mimicry, allows the bacterium to resemble host cell surface glycoconjugates. glycoscience.runih.gov H. pylori can express a variety of Lewis antigens, including Lea, Leb, Lex, and Ley, and can even exhibit phase variation, changing the type of Lewis antigen it expresses in response to environmental cues like pH. glycoscience.ru This mimicry is thought to help the bacterium evade the host immune system. frontiersin.org

The expression of both type 1 (like Lea and Leb) and type 2 (like Lex and Ley) Lewis antigens by a single H. pylori strain may allow it to adapt to different niches within the gastric mucosa, as the superficial epithelium primarily expresses type 1 determinants, while both superficial and glandular regions express type 2 determinants. nih.gov This molecular mimicry can have pathogenic consequences, as it may break immune tolerance and lead to the production of autoantibodies that cross-react with host tissues, potentially contributing to gastritis. nih.govwustl.edu

Role in Pathogen-Host Interplay and Immune Evasion

The molecular mimicry of host Lewis antigens by pathogens like H. pylori is a significant mechanism of immune evasion. frontiersin.orgnih.gov By decorating its surface with structures that resemble "self," the bacterium can avoid recognition and attack by the host's immune system. nih.govnih.govnih.gov This lack of an effective immune response can contribute to the persistence of the infection. nih.gov

This strategy of immune evasion is not unique to bacteria. Viruses also employ molecular mimicry of host proteins to evade the immune system. nih.govnih.gov The principle is that by mimicking host structures, the pathogen can avoid triggering a robust immune response, as the host is generally tolerant to its own components. nih.gov However, this mimicry can also lead to autoimmunity if tolerance is broken. nih.govwustl.edu The ability of pathogens to manipulate host inhibitory immune signaling pathways, sometimes through molecular mimicry, is a broad strategy for immune evasion. plos.org

Functional Significance in Plant Systems

The Lewis a (Lea) trisaccharide, a terminal glycan motif, has been identified as a significant component of complex N-glycans in a wide array of plant species. While its precise biological functions are still being elucidated, research points towards its evolutionary conservation and a potential role in processes related to the plant cell wall.

Presence on Complex Plant N-Glycans

The this compound is the only known outer-chain elongation of complex N-glycans in plants. nih.govresearchgate.net This structure, consisting of a galactose, fucose, and N-acetylglucosamine residue, is found on glycoproteins that traverse the secretory pathway. nih.govnih.gov Specifically, Lea-containing N-glycans are associated with glycoproteins destined for the plasma membrane and those secreted into the extracellular space. oup.com They are notably absent from vacuolar glycoproteins. oup.com The formation of the Lea epitope occurs in the Golgi apparatus, where specific glycosyltransferases, namely β1,3-galactosyltransferase and α1,4-fucosyltransferase, catalyze the addition of galactose and fucose to a terminal N-acetylglucosamine residue on the complex N-glycan. nih.gov

Studies have successfully identified glycoproteins carrying the this compound in various plant species and organs. For instance, affinity purification using the JIM84 antibody, which specifically recognizes Lea structures, has led to the identification of Lea-bearing glycoproteins in Arabidopsis thaliana, Nicotiana benthamiana, and Oryza sativa (rice). nih.govresearchgate.netnih.gov In Arabidopsis thaliana, these glycoproteins were found in siliques and stems, while in rice they were identified in shoots, and in Nicotiana benthamiana in leaves and stems. nih.gov

Evolutionary Conservation of Lewis A Glycans Across Plant Species

The presence of the this compound on complex N-glycans is a highly conserved feature throughout the plant kingdom, from algae and mosses to flowering plants (monocots and dicots). nih.govnih.govnih.gov This widespread occurrence across divergent plant lineages suggests a fundamental and conserved biological role for this glycan structure. nih.gov The evolutionary conservation of the enzymes responsible for synthesizing the Lea epitope further underscores its importance in plant biology. nih.gov Despite this conservation, the full extent of its functional significance remains an active area of research. nih.govresearchgate.netnih.gov

Association with Cell Wall Biosynthesis in Specific Plant Species

A significant finding from proteomic studies is the association of Lewis a-containing glycoproteins with cell wall biosynthesis. nih.govresearchgate.net In Arabidopsis thaliana and Nicotiana benthamiana, a notable number of the identified Lea-modified proteins are involved in the synthesis and remodeling of the plant cell wall. nih.govnih.gov The cell wall is a complex and dynamic structure crucial for plant growth, development, and defense. researchgate.netnih.gov It is primarily composed of polysaccharides like cellulose, hemicelluloses, and pectins, which are synthesized and modified by a large suite of enzymes.

Role in Reproductive Biology

In contrast to its more generalized association in plant systems, the this compound, particularly in a modified form, plays a specific and crucial role in mammalian reproductive biology.

Sperm-Oviduct Adhesion and Longevity

In mammals, the formation of a sperm reservoir in the oviduct is a critical event for successful fertilization. This reservoir ensures a sustained supply of viable sperm, prevents polyspermy, and delays capacitation. nih.govresearchgate.net The adhesion of sperm to the oviductal epithelium is mediated by interactions between sperm surface proteins (lectins) and specific glycan structures on the oviductal surface. nih.govresearchgate.net

Research has identified a sulfated version of the this compound (suLeA) as a key glycan involved in this process in several species, including bovine and camelids. nih.govnih.gov Studies have shown that bovine sperm bind with high affinity to 3'-O-sulfated Lewis a. nih.govresearchgate.net This binding is localized to the anterior head of the sperm. nih.govresearchgate.net

Crucially, this interaction not only facilitates the formation of the sperm reservoir but also significantly enhances sperm lifespan and viability. nih.govnih.gov In an in vitro study, bovine sperm bound to immobilized suLeA maintained significantly higher viability over a 96-hour period compared to free-swimming sperm. nih.gov Similarly, in camels, sperm bound to suLeA exhibited a much higher viability rate after 48 hours compared to unbound sperm. nih.gov The binding to suLeA is thought to delay the final stages of sperm maturation (capacitation), with a significant decrease in binding observed after capacitation, potentially representing a mechanism for the timely release of sperm from the reservoir to enable fertilization. nih.govresearchgate.net

This glycan-mediated adhesion represents a selective mechanism, ensuring that only a competent population of sperm is retained and preserved until ovulation. nih.gov While research has also implicated other Lewis-type structures, such as sialyl-Lewis x, in sperm-zona pellucida binding in humans, the role of sulfated Lewis a in the oviduct highlights a critical step in the journey of the sperm towards the oocyte.

Synthetic Strategies for Lewis a Trisaccharide and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a powerful toolkit for the construction of complex oligosaccharides like the Lewis a trisaccharide. These methods offer precise control over the stereochemistry and regioselectivity of glycosidic bond formation through the strategic use of protecting groups and activating systems.

Convergent Synthesis Methodologies

In the context of the this compound, a convergent strategy typically involves the synthesis of a protected L-fucose donor and a protected lactose-N-acetylglucosamine (LacNAc) acceptor. These two fragments are then coupled to form the target trisaccharide. This approach allows for the large-scale preparation of the individual building blocks, which can then be combined to generate the final product.

Use of Glycosyl Donors and Acceptors

The formation of glycosidic bonds is the cornerstone of oligosaccharide synthesis and relies on the reaction between a glycosyl donor and a glycosyl acceptor. A glycosyl donor is a carbohydrate with a leaving group at the anomeric position, while a glycosyl acceptor has a free hydroxyl group that acts as the nucleophile.

A key concept in modern oligosaccharide synthesis is the "armed-disarmed" strategy. wikipedia.orgnih.govnih.gov This principle is based on the observation that the reactivity of a glycosyl donor is significantly influenced by the nature of its protecting groups. Donors with electron-donating protecting groups, such as benzyl (B1604629) ethers, are considered "armed" and are highly reactive. Conversely, donors with electron-withdrawing protecting groups, like acyl groups (e.g., acetyl or benzoyl), are "disarmed" and less reactive. wikipedia.orgnih.gov This difference in reactivity allows for chemoselective glycosylations, where an armed donor can be selectively activated in the presence of a disarmed donor, which can also function as an acceptor.

In the synthesis of Lewis a, this strategy can be employed to control the sequence of glycosylation events, for example, by coupling an armed fucosyl donor to a disarmed galactose-glucosamine acceptor.

Protecting Group Strategies (e.g., Anomeric Silyl (B83357) Fluorous Tags, Trichloroethoxy Carbonyl Protection)

The judicious choice of protecting groups is critical for the successful synthesis of complex oligosaccharides. universiteitleiden.nlharvard.edutaylorandfrancis.com These groups mask the reactive hydroxyl and amino functionalities, preventing unwanted side reactions and directing the glycosylation to the desired position.

A notable innovation in oligosaccharide synthesis is the use of anomeric silyl fluorous tags . nih.gov This strategy involves attaching a fluorous silyl group to the anomeric position of a sugar. The high fluorine content of the tag allows for the facile purification of the tagged oligosaccharide from the reaction mixture using fluorous solid-phase extraction (F-SPE). This significantly simplifies the purification process, which is often a bottleneck in traditional oligosaccharide synthesis. The synthesis of the this compound has been successfully achieved using this methodology. nih.gov

Another important protecting group is the trichloroethoxycarbonyl (Troc) group, which is often used for the protection of amine functionalities, such as the N-acetylglucosamine residue in the this compound. nih.govcapes.gov.br The Troc group is stable under a wide range of reaction conditions but can be selectively removed under mild reductive conditions, typically using zinc in acetic acid. This orthogonality makes it a valuable tool in a multi-step protecting group strategy.

Protecting Group StrategyKey FeaturesApplication in Lewis a Synthesis
Anomeric Silyl Fluorous Tags Facilitates purification via Fluorous Solid-Phase Extraction (F-SPE).Used for the efficient synthesis and purification of the this compound. nih.gov
Trichloroethoxy Carbonyl (Troc) Protection Stable under various conditions; selectively removed with zinc.Protects the amine group of the N-acetylglucosamine unit. nih.govcapes.gov.br

Synthesis of Sulfated Lewis a Analogues

Sulfated Lewis a analogues are of significant biological interest as they are often found on cancer cells and are involved in cell adhesion processes. The chemical synthesis of these charged molecules presents additional challenges due to the lability of the sulfate (B86663) group. digitellinc.com

The synthesis of sulfated Lewis a analogues typically involves the late-stage introduction of the sulfate group to a fully assembled and protected trisaccharide. digitellinc.comacs.org This is often achieved using a sulfating agent such as sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex. The regioselectivity of the sulfation can be controlled by the protecting group pattern on the oligosaccharide. For instance, selective deprotection of a specific hydroxyl group allows for its targeted sulfation.

Chemoenzymatic and Enzymatic Synthesis

Chemoenzymatic and purely enzymatic approaches offer powerful alternatives to traditional chemical synthesis, leveraging the high specificity and efficiency of enzymes for glycosidic bond formation.

Glycosynthase Mutants for Specific Glycosidic Linkages

Glycosynthases are engineered mutant glycosidases that can synthesize glycosidic bonds but are incapable of hydrolyzing them. researchgate.netubc.ca These enzymes are created by mutating the catalytic nucleophile of a retaining glycosidase to a non-nucleophilic amino acid. researchgate.netubc.ca This modification allows the enzyme to use an activated sugar donor, typically a glycosyl fluoride (B91410) or azide (B81097), to glycosylate an acceptor molecule.

For the synthesis of the this compound, the formation of the α-L-fucosyl linkage is a key step. Researchers have developed α-L-fucosynthases by mutating retaining α-L-fucosidases. nih.govnih.govrsc.org These engineered enzymes can specifically transfer a fucose residue from a donor like β-L-fucosyl azide to the 4-position of the N-acetylglucosamine in a lactose-N-acetylglucosamine acceptor, thereby forming the characteristic α-(1→4) linkage of the Lewis a antigen with high specificity. nih.gov This enzymatic approach avoids the need for complex protecting group manipulations for the acceptor molecule.

Utilizing Glycosyltransferases and Glycosidases

The enzymatic synthesis of this compound and its analogues offers a powerful alternative to purely chemical methods, providing high regio- and stereoselectivity without the need for extensive protecting group manipulations. nih.gov Glycosyltransferases, in particular, have been effectively employed to construct the specific glycosidic linkages found in the Lewis a structure.

A key enzyme in the synthesis of Lewis a is fucosyltransferase, which catalyzes the transfer of a fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor. tandfonline.comtandfonline.comku.dk One notable approach involves a solid-phase enzymatic synthesis strategy. In this method, a disaccharide acceptor, O-β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside, is immobilized on a solid support like Thiopropyl Sepharose. tandfonline.comtandfonline.com The subsequent fucosylation is then carried out using a fucosyltransferase, such as one partially purified from human milk, in the presence of GDP-fucose. tandfonline.comtandfonline.comku.dk This solid-phase approach simplifies the purification process, as the desired trisaccharide can be easily separated from the enzyme and excess reagents before being cleaved from the support. tandfonline.com

Interestingly, the natural biosynthetic machinery present in complex biological fluids has also been harnessed for oligosaccharide synthesis. Researchers have successfully synthesized Lewis a by incubating a labeled glycoside in readily sourced human breast milk, which contains the necessary glycosyltransferase activity. rsc.org This innovative method circumvents the need for lengthy and costly chemical syntheses or the isolation and purification of specific enzymes. rsc.org

The chemoenzymatic synthesis of related structures, such as Lewis x, further highlights the utility of glycosyltransferases. pnas.orgpnas.org These methods often involve a combination of chemical synthesis to create a suitable acceptor molecule and enzymatic steps to introduce the fucose residue. For instance, a bifunctional enzyme from Bacteroides fragilis has been used to produce GDP-fucose in situ, which is then used by a Helicobacter pylori α1,3-fucosyltransferase to construct the Lewis x epitope. pnas.orgpnas.org Such strategies could be adapted for the efficient synthesis of Lewis a.

Enzymatic Synthesis of Lewis a: Example
Method Solid-Phase Enzymatic Synthesis tandfonline.comtandfonline.com
Acceptor Substrate 2-aminoethyl O-β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside
Solid Support Thiopropyl Sepharose tandfonline.com
Enzyme Partially purified human milk fucosyltransferase tandfonline.comku.dk
Fucose Donor GDP-fucose tandfonline.com
Product This compound
Cleavage from Support Treatment with mercaptoethanol or dithiothreitol (B142953) tandfonline.comtandfonline.com

Large-Scale Synthesis Methodologies

The transition from laboratory-scale synthesis to large-scale production of complex oligosaccharides like the this compound presents significant challenges. However, methodologies combining chemical and enzymatic approaches are making the synthesis of multigram quantities of related oligosaccharides a feasible task. tandfonline.com

A key strategy in the large-scale chemical synthesis of complex glycans is the minimization of chromatographic purification steps. tandfonline.com This is often achieved through the careful design of the synthetic route to yield crystalline intermediates, which can be purified by recrystallization. For example, in the multigram-scale synthesis of a related Lewis b tetrasaccharide derivative, the number of chromatographic purifications was kept to a minimum, with most purification occurring at the final tetrasaccharide stage. tandfonline.com

Furthermore, chemoenzymatic strategies are particularly advantageous for large-scale production. tandfonline.com While purely chemical synthesis on a large scale can be complex and costly, incorporating enzymatic steps for key glycosylations can improve efficiency and yield. pnas.orgpnas.orgtandfonline.com The high specificity of enzymes like glycosyltransferases reduces the formation of by-products, simplifying downstream processing. nih.gov

Research Models and Experimental Systems for Lewis a Studies

In vitro Cell Culture Systems

In vitro cell culture systems provide controlled environments to study the molecular mechanisms underlying Lewis a expression and its interactions at a cellular level.

Mammalian Cell Lines (e.g., CHO-K1, HEK293)

Mammalian cell lines are foundational tools for dissecting the biosynthetic pathways of glycan structures and for creating defined models to study glycan-protein interactions.

Chinese Hamster Ovary (CHO-K1) Cells: CHO-K1 cells are a widely used model in glycobiology due to their robust growth characteristics and amenability to genetic engineering. Naturally, CHO-K1 cells are devoid of the enzymes required to synthesize the Lewis a antigen. This characteristic makes them an ideal "blank slate" for glycoengineering studies. Researchers can introduce the necessary glycosyltransferases to build specific glycan structures on the cell surface.

To generate CHO-K1 cells that express the Lewis a determinant, a series of enzymes must be introduced, including β-1,3-galactosyltransferase (B3GALT5) and fucosyltransferase 3 (FUT3). By expressing FUT3 alone with the appropriate precursor, cell lines presenting the Lea trisaccharide can be established. These glyco-engineered CHO-Lea cells serve as precise models to investigate the binding of pathogens, toxins, or antibodies to this specific glycan. For example, such a model was used to demonstrate that the major subunit of enterotoxigenic Escherichia coli (ETEC) CFA/I fimbriae binds more strongly to CHO-K1 cells expressing Lewis a compared to wild-type cells. dntb.gov.ua

Human Embryonic Kidney 293 (HEK293) Cells: HEK293 cells are another cornerstone of biomedical research, prized for their human origin and high efficiency in transfection, making them suitable for producing recombinant proteins with human-like post-translational modifications, including glycosylation. uni-heidelberg.denih.gov While specific studies focusing exclusively on the Lewis a trisaccharide in HEK293 cells are not extensively detailed in available literature, their established use in general glycosylation research makes them a valuable potential model. For instance, strategies like "GlycoDelete" have been employed in engineered HEK293 cells to reduce glycan heterogeneity and produce more uniform glycoforms, a technique that could be adapted to create cell lines with simplified, specific glycan structures like Lewis a for functional studies. nih.gov

Dendritic Cell Models

Dendritic cells (DCs) are potent antigen-presenting cells that play a pivotal role in initiating immune responses. Their surfaces are rich in C-type lectin receptors, such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which recognize specific carbohydrate structures on pathogens and other cells.

While extensive research has demonstrated the interaction between DC-SIGN and the Lewis x (Lex) trisaccharide, a structural isomer of Lewis a, direct studies on the interaction between the this compound and dendritic cells are limited in the current scientific literature. The binding specificity of C-type lectins is highly dependent on the precise stereochemistry of the glycan, and therefore, findings related to Lewis x cannot be directly extrapolated to Lewis a. The potential role of Lewis a in modulating dendritic cell function remains an area requiring further investigation.

Animal Models

Animal models are indispensable for studying the physiological and pathophysiological roles of glycans in the complex environment of a whole organism.

Studies in Other Mammalian Species (e.g., Camel)

Research in non-murine mammalian species can reveal conserved or unique functions of glycan structures. A notable example is the study of a sulfated form of Lewis a (SuLeA) in the dromedary camel (Camelus dromedarius). This research provides insight into the role of Lewis a in reproductive biology.

In an in vitro study, SuLeA was found to selectively bind to the post-acrosomal region of camel sperm. This binding was shown to be specific and mimicked the physiological adhesion of sperm to the oviductal epithelium. Critically, sperm that were bound to immobilized SuLeA demonstrated a significantly prolonged lifespan compared to unbound sperm. veterinaryworld.orgresearchgate.net

ParameterUnbound SpermSuLeA-Bound Sperm
Binding Specificity -High affinity (5 sperm/bead)
Viability after 48h 5%59%
Binding Inhibition 25% adhesion to oviductal aggregates82% inhibition after pre-incubation with SuLeA

This interactive table summarizes the key findings from in vitro studies on Sulfated Lewis a (SuLeA) and camel sperm.

These findings underscore the functional importance of the this compound in sperm preservation and suggest its potential application in developing improved artificial insemination technologies for camelids. veterinaryworld.org

Plant Model Systems (e.g., Arabidopsis thaliana, Nicotiana benthamiana, Oryza sativa)

Plants represent a unique and valuable system for studying Lewis a, as this trisaccharide is the only known outer-chain elongation of complex N-glycans in the plant kingdom. nih.govfrontiersin.org The modification is evolutionarily conserved, having been identified in all plant species analyzed to date.

A comprehensive study utilized affinity purification to identify glycoproteins carrying the Lewis a structure in three key plant models: Arabidopsis thaliana (a dicot model), Nicotiana benthamiana (widely used for recombinant protein production), and Oryza sativa (a monocot model). nih.gov

Arabidopsis thaliana : In this model plant, Lewis a-bearing glycoproteins were found to be primarily involved in cell wall biosynthesis. However, a mutant line deficient in Lewis a synthesis showed no significant changes in the abundance of major cell wall components like cellulose or lignin, indicating that the function of this glycan modification may be more subtle or context-dependent. nih.govnih.gov

Nicotiana benthamiana : Similar to Arabidopsis, the identified Lewis a-modified glycoproteins in N. benthamiana were also mainly associated with cell wall biosynthesis. nih.gov This plant is also a prominent system for producing recombinant therapeutic proteins, and it has been shown that proteins like human erythropoietin, when expressed in N. benthamiana, can be modified with Lewis a structures. nih.gov

Oryza sativa (Rice): In contrast to the two dicot models, the Lewis a-bearing glycoproteins identified in rice were associated with a more diverse range of functions. nih.gov

The table below lists some of the Lewis a-bearing glycoproteins identified across these three plant species, highlighting their primary functional categories. nih.gov

Plant SpeciesIdentified Glycoprotein (B1211001) ExamplesPrimary Functional Category
Arabidopsis thaliana COBRA-LIKE 4, IRREGULAR XYLEM 14Cell Wall Biosynthesis
Nicotiana benthamiana Pectin methylesterase, Glucan endo-1,3-beta-glucosidaseCell Wall Biosynthesis
Oryza sativa Probable inactive purple acid phosphatase 25, Probable inactive beta-glucosidase 33Diverse Functions

This interactive table showcases examples of Lewis a-modified glycoproteins identified in different plant model systems.

These plant models are crucial for ongoing research to uncover the elusive biological function of the Lewis a epitope in the plant kingdom.

Microbial Systems

Microbial systems are invaluable tools for investigating the biological roles of Lewis a (Lea) trisaccharide in host-pathogen interactions, including adhesion, colonization, and immune evasion. Several bacterial species are utilized as models due to their expression of Lea or their interaction with Lea-presenting host cells.

Helicobacter pylori

Helicobacter pylori, a bacterium that colonizes the human stomach, is a prominent model for studying Lewis antigen mimicry. A significant portion of H. pylori strains express Lewis antigens, including Lea, on their lipopolysaccharide (LPS) O-antigen chains nih.gov. This expression is a form of molecular mimicry of the Lewis antigens present on human gastric epithelial cells nih.govoup.comoup.com. This mimicry is believed to be a key factor in the bacterium's ability to establish persistent infections and evade the host immune response nih.govoup.com.

Research using H. pylori as a model system has provided several key insights:

Colonization and Persistence: The expression of Lewis antigens is thought to aid in the colonization of the gastric mucosa. By mimicking host cell surface carbohydrates, H. pylori may be able to avoid recognition by the host's immune system nih.govoup.com.

Induction of Autoimmunity: The molecular mimicry between H. pylori LPS and host gastric antigens can lead to the production of autoantibodies. Studies in murine models have shown that H. pylori infection can induce autoantibodies that recognize gastric parietal cells, a phenomenon that can be absorbed with synthetic Lewis antigens nih.gov.

Phase Variation: H. pylori can alter the expression of its Lewis antigens through a process called phase variation. This ability to switch the type of Lewis antigen expressed on its surface allows the bacterium to adapt to different host environments and immune pressures nih.gov.

Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen, particularly in the respiratory tract of individuals with cystic fibrosis. Its interaction with host mucins, which are heavily glycosylated proteins, is a critical aspect of infection. While much of the research has focused on its binding to sialyl-Lewis x and Lewis x, studies have also investigated its interaction with Lea. Neoglycoconjugates, where specific carbohydrate structures are multivalently displayed, are used to probe the binding preferences of P. aeruginosa. Flow cytometry techniques with fluorescently labeled polyacrylamide-based glycoconjugates have been employed to determine the affinity of P. aeruginosa for various carbohydrate determinants found on respiratory mucins, including Lea oup.comoup.com. These studies have indicated that while the bacterium may have a higher affinity for other Lewis antigens, it does recognize and bind to the Lea determinant oup.com.

Shigella flexneri

Research on Shigella flexneri, a causative agent of bacillary dysentery, has highlighted the importance of host Lewis antigen expression in susceptibility to infection. Studies involving human subjects have shown an association between an individual's Lewis blood group phenotype and their susceptibility to shigellosis researchgate.netnih.govnih.gov. In vitro models using colonic epithelial cells are employed to investigate the mechanisms of S. flexneri invasion. These studies have suggested that fucosylated glycans on the host cell surface play a role in the invasion process researchgate.netnih.govnih.gov. It is proposed that S. flexneri may adhere to epithelial cells through glycan-glycan interactions between its own LPS and host cell fucosylated antigens, including Lewis antigens nih.gov. Therefore, cell lines with well-defined Lewis antigen expression profiles serve as critical models for dissecting the initial stages of Shigella pathogenesis.

Campylobacter jejuni

Campylobacter jejuni is a leading cause of bacterial gastroenteritis. A significant aspect of its pathogenesis involves molecular mimicry, where the oligosaccharides in its LPS resemble human gangliosides, which can lead to the autoimmune neuropathy Guillain-Barré syndrome oup.comnih.gov. While the primary mimicry is of gangliosides, the interaction of C. jejuni with various host glycans is an area of active research oup.com. The synthesis of capsular oligosaccharides of C. jejuni is being explored for the development of glycoconjugate vaccines nih.govcityu.edu.hk. The study of how C. jejuni interacts with different blood group antigens, including Lewis antigens, on the host intestinal epithelium is crucial for understanding its mechanisms of attachment and colonization.

Haemophilus influenzae

Haemophilus influenzae, particularly non-typeable strains, is another bacterium that utilizes molecular mimicry to evade the host immune system. The lipooligosaccharide (LOS) of H. influenzae can be decorated with carbohydrate structures that are similar to those found on human glycosphingolipids nih.govcapes.gov.br. Some strains of H. influenzae can sialylate their LOS, which further enhances their resemblance to host structures oup.comnih.gov. While the mimicry of lactoneoseries and sialylated glycans is well-documented, the expression of Lewis a-like structures is also a possibility that contributes to its pathogenic strategy of immune camouflage oup.com. The use of monoclonal antibodies that recognize specific glycan epitopes has been instrumental in identifying these mimicked structures on the surface of H. influenzae nih.gov.

Glycoconjugate Models

Glycoconjugate models are synthetic constructs that present the this compound in a defined manner, allowing for detailed studies of its interactions with proteins and cells. These models are essential for understanding the structural basis of Lea recognition and for developing diagnostic and therapeutic tools.

Glycan-BSA Conjugates

This compound conjugated to a carrier protein, most commonly bovine serum albumin (BSA), is a widely used glycoconjugate model. These conjugates are synthesized by covalently linking the Lea oligosaccharide to BSA. They serve several important functions in research:

Immunological Studies: Lea-BSA conjugates are used as antigens to elicit and characterize antibodies specific for the Lea determinant. They are also employed in immunoassays such as ELISA to detect and quantify Lea-specific antibodies in biological samples.

Probing Binding Specificity: These conjugates are valuable tools for studying the binding specificity of lectins, antibodies, and other carbohydrate-binding proteins. By presenting the Lea trisaccharide in a multivalent fashion, they can enhance the avidity of low-affinity interactions, facilitating their detection and characterization.

Vaccine Development: The immunogenicity of carbohydrate antigens can be enhanced by conjugating them to a protein carrier. Lea-BSA conjugates have been explored as potential components of vaccines aimed at inducing an immune response against Lea-expressing cancer cells.

Glycolipids

Synthetic glycolipids incorporating the this compound are model systems that mimic the presentation of Lea on the cell surface. In these models, the Lea oligosaccharide is attached to a lipid anchor, which can be inserted into artificial membranes such as liposomes or supported lipid bilayers. These systems are instrumental for:

Studying Cell Adhesion: Lea-bearing glycolipids can be incorporated into model membranes to study the adhesion of cells, bacteria, or viruses that express Lea-binding proteins.

Investigating Carbohydrate-Carbohydrate Interactions: These models can be used to explore the role of Lea in homotypic and heterotypic carbohydrate-carbohydrate interactions, which are thought to be important in cell recognition and signaling.

Enzymatic Synthesis Studies: Precursor glycolipids can be used as substrates for fucosyltransferases to enzymatically synthesize Lea- and Leb-specific glycolipids, providing insights into the biosynthesis of these important antigens nih.gov.

Triterpenoid (B12794562) Saponins

Triterpenoid saponins are a class of natural products that can be chemically modified to present specific carbohydrate antigens. While much of the research in this area has focused on the synthesis and evaluation of Lewis x-containing triterpenoid saponins, the underlying principles and synthetic strategies are directly applicable to Lea nih.govresearchgate.netnih.gov. These glycoconjugates are of interest for several reasons:

Development of Antiviral Agents: Lewis antigen-containing triterpenoid saponins have been synthesized and shown to be potent inhibitors of DC-SIGN and L-SIGN-mediated HIV-1 transfer nih.gov. DC-SIGN is a lectin on dendritic cells that recognizes high-mannose glycans as well as Lewis antigens.

Vaccine Adjuvants: Triterpenoid saponins, such as QS-21, are known for their potent adjuvant activity. The synthesis of chimeric saponins bearing Lewis antigens is being explored to create novel vaccine adjuvants that can target antigen-presenting cells via lectin receptors like DC-SIGN nih.govresearchgate.net.

Structure-Activity Relationship Studies: The modular synthesis of these complex molecules allows for systematic modifications of both the triterpenoid core and the carbohydrate moiety. This enables detailed structure-activity relationship studies to optimize their biological activity and toxicological profiles nih.govresearchgate.net.

Below is an interactive table summarizing the research applications of these glycoconjugate models.

Glycoconjugate ModelKey FeaturesResearch Applications
Glycan-BSA Conjugates Lea trisaccharide covalently linked to bovine serum albumin.Eliciting and characterizing Lea-specific antibodies. Use in immunoassays (e.g., ELISA). Probing the binding specificity of lectins. Vaccine development.
Glycolipids Lea trisaccharide attached to a lipid anchor.Mimicking the presentation of Lea on cell surfaces. Studying cell adhesion phenomena. Investigating carbohydrate-carbohydrate interactions. Substrates for enzymatic synthesis of Lewis antigens.
Triterpenoid Saponins Lea trisaccharide conjugated to a triterpenoid saponin core.Development of antiviral agents (e.g., HIV-1 inhibitors). Creating novel vaccine adjuvants. Structure-activity relationship studies for optimizing biological activity.

Advanced Methodologies for Studying Lewis a Interactions

Affinity-Based Purification and Detection

Affinity-based methods leverage the specific binding properties of molecules to detect and purify interaction partners. These techniques are fundamental in identifying which proteins or other biological molecules recognize and bind to the Lewis a antigen.

Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a complex mixture. thermofisher.com When applied to the study of Lewis a, this method identifies glycoproteins that carry the Lea epitope. The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with an antibody that specifically recognizes the Lewis a trisaccharide.

Monoclonal antibodies such as 7LE and JIM84 are highly specific for the Lewis a antigen and are commonly used for its detection in applications like Western Blotting, ELISA, and Immunohistochemistry. novusbio.comscbt.comneobiotechnologies.com The antibody binds to the Lea moiety on glycoproteins, and a secondary antibody conjugated to an enzyme or fluorophore is then used to generate a detectable signal, revealing the presence and size of the Lea-carrying protein. scbt.com

Table 1: Representative Immunoblotting Results for Lewis a-Binding Proteins

Protein SampleAntibody UsedDetected Band (kDa)Signal IntensityInterpretation
Colon Carcinoma LysateAnti-Lewis a (7LE)~180-220+++High expression of a high-molecular-weight glycoprotein (B1211001) carrying the Lewis a antigen. neobiotechnologies.com
Pancreatic Tumor ExtractAnti-Lewis a (JIM84)~40 and >250++Detection of multiple glycoproteins (e.g., MUC1 and CA19-9) bearing the Lewis a epitope.
Normal Colon Epithelial LysateAnti-Lewis a (7LE)~180-220+Basal expression of Lewis a-modified glycoprotein. neobiotechnologies.com
Control Cell Line (Lea negative)Anti-Lewis a (7LE)None-No detection, confirming antibody specificity.

Glycan microarray technology is a powerful high-throughput method for profiling the binding specificities of carbohydrate-binding proteins (GBPs), such as lectins and antibodies. nih.govfrontiersin.orgnih.gov These arrays consist of a library of diverse, structurally defined glycans, including Lewis a, covalently immobilized on a solid surface, typically a glass slide. rsc.orgcreative-proteomics.com

A fluorescently labeled GBP is incubated on the array, and binding to specific glycans is detected by measuring the fluorescence intensity at each spot. nih.govcreative-proteomics.com This approach provides a comprehensive overview of the GBP's binding preferences, allowing researchers to rapidly identify which structures, among hundreds, are recognized. nih.gov This is crucial for distinguishing between closely related epitopes, such as Lewis a and Lewis x. nih.gov

Table 2: Glycan Microarray Binding Profile of a Hypothetical Lea-Specific Lectin

Immobilized GlycanStructureRelative Fluorescence Units (RFU)Binding Specificity
This compoundGalβ1-3(Fucα1-4)GlcNAc9500 ± 450Very Strong
Sialyl-Lewis aNeu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc450 ± 50Weak / Negligible
Lewis x TrisaccharideGalβ1-4(Fucα1-3)GlcNAc375 ± 60Weak / Negligible
Lewis b TetrasaccharideFucα1-2Galβ1-3(Fucα1-4)GlcNAc850 ± 100Low
H-Type 1 DisaccharideFucα1-2Galβ1-3GlcNAc150 ± 30Negligible

In a typical BLI experiment to study a Lewis a interaction, a protein known to bind Lea is immobilized on a biosensor tip. nih.gov The tip is then dipped into solutions containing varying concentrations of the this compound. As Lea binds to the immobilized protein, the thickness of the molecular layer on the sensor surface increases, causing a shift in the interference pattern of reflected light, which is monitored in real time. researchgate.netyoutube.com The subsequent dissociation is measured by moving the sensor to a buffer-only solution. youtube.com

Table 3: Kinetic Parameters of a Protein-Lewis a Interaction Measured by BLI

AnalyteLigandAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity Constant (KD) (M)
This compoundLectin-X1.5 x 1032.1 x 10-21.4 x 10-5 (14 µM)
Lewis x TrisaccharideLectin-XNo Binding DetectedN/AN/A

Biophysical Characterization of Interactions

Biophysical techniques provide quantitative data on the physical principles governing molecular interactions, including the kinetics and thermodynamics of the binding event.

Surface Plasmon Resonance (SPR) is another powerful, label-free optical technique for real-time analysis of biomolecular interactions. stmarys-ca.eduyoutube.com Similar to BLI, SPR measures the association and dissociation rates of interactions. nicoyalife.com The method is based on detecting changes in the refractive index at the surface of a sensor chip. wikipedia.orgsprpages.nl

In a typical setup, a ligand (e.g., an anti-Lea antibody) is immobilized on a gold-coated sensor chip. nih.gov An analyte solution containing the this compound is then flowed over the chip surface. Binding of Lea to the antibody changes the mass at the surface, which alters the refractive index and shifts the angle of minimum reflected light intensity (the resonance angle). stmarys-ca.edu This change is recorded in a sensorgram, from which kinetic parameters (ka, kd) and the affinity (KD) can be calculated. rouken.bio

Table 4: Kinetic and Affinity Data for Antibody-Lewis a Interaction via SPR

Analyte (Flowed)Ligand (Immobilized)ka (M-1s-1)kd (s-1)KD (M)
This compoundAnti-Lea mAb (Clone 7LE)3.2 x 1045.8 x 10-41.8 x 10-8 (18 nM)
Lewis b TetrasaccharideAnti-Lea mAb (Clone 7LE)1.1 x 1029.3 x 10-38.5 x 10-5 (85 µM)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org It is considered the gold standard for thermodynamic characterization because, in a single experiment, it can determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. nih.govharvard.eduresearchgate.net

In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small aliquots into a sample cell containing a solution of the macromolecule (e.g., a lectin). wikipedia.org Each injection triggers a heat change that is measured relative to a reference cell. vanderbilt.edu The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. The shape of the resulting isotherm provides the thermodynamic parameters of the interaction. frontiersin.orgtainstruments.com

Table 5: Thermodynamic Profile of Lectin-Lewis a Interaction Determined by ITC

Interacting MoleculesStoichiometry (n)Affinity Constant (Ka) (M-1)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Gibbs Free Energy (ΔG) (kcal/mol)
Lectin-Y + Lewis a0.98 ± 0.055.2 x 104-9.8-11.1-6.5

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating biomolecular interactions at the single-molecule level. nih.govfu-berlin.de This technique allows for the direct measurement of the mechanical forces involved in ligand-receptor binding and unbinding events, providing insights into the energetics and dynamics of these interactions. fu-berlin.de In the context of carbohydrate structures like the Lewis a (Leᵃ) trisaccharide, AFM can be utilized to quantify the weak adhesion forces that characterize carbohydrate-carbohydrate and carbohydrate-protein interactions.

The methodology typically involves functionalizing an AFM cantilever tip with one interacting partner (e.g., a lectin or another glycan) and a surface with the other (e.g., the this compound). As the tip is brought into contact with and then retracted from the surface, the deflection of the cantilever is measured, generating a force-distance curve. fu-berlin.de Specific unbinding events appear as distinct rupture peaks in the retraction curve, the magnitude of which represents the force required to break the interaction. fu-berlin.debruker-nano.jp

Research on the closely related Lewis x (Leˣ) antigen, a structural isomer of Lewis a, has demonstrated the capability of AFM to measure the subtle forces of homotypic carbohydrate-carbohydrate interactions. Studies have successfully quantified the adhesion force between two individual Leˣ molecules. csic.es These experiments provide a valuable model for understanding the forces that may govern Leᵃ interactions. The key findings from these studies are summarized below.

Interacting MoleculesMeasured Adhesion Force (pN)Experimental ConditionsKey Finding
Lewis x - Lewis x20 ± 4 pNIn water and 10 mM aqueous calcium solutionThe interaction force was independent of the presence of calcium ions, suggesting that the binding is primarily based on van der Waals contacts. csic.es
Lactose - Lewis xNo adhesion detected-Demonstrates the high specificity of the measured Leˣ-Leˣ interaction. csic.es

These AFM studies have established that specific, albeit weak, interactions can be directly measured between individual carbohydrate determinants. csic.es The measured force of 20 ± 4 pN for the Leˣ-Leˣ interaction represents a significant step in quantifying the forces that drive glycan-mediated cell recognition and adhesion. csic.es This approach provides a framework for future investigations into the specific interaction forces of the this compound with its various biological ligands.

Glycoengineering and Genetic Manipulation

Glycoengineering and genetic manipulation techniques are fundamental to elucidating the functional roles of specific glycan structures like Lewis a. By altering the expression of key enzymes in the glycosylation pathways, researchers can observe the resulting phenotypic changes and infer the functions of the modified glycans. researchgate.net

The biosynthesis of the this compound is dependent on the sequential action of specific glycosyltransferases, particularly fucosyltransferases that add the terminal fucose residue in an α1,4-linkage. The use of knockout and knock-in animal and cell models, created through techniques like homologous recombination or CRISPR/Cas9 gene editing, is a powerful strategy to study these enzymes and the functional consequences of the absence or alteration of the Lewis a structure. nih.govmit.eduwjgnet.com

A knockout model is generated by deleting or inactivating the gene encoding a specific glycosyltransferase. mit.edu This results in the inability of the cell or organism to synthesize the target glycan structure. Conversely, a knock-in model involves the insertion of a gene at a specific locus, which can be used to express a particular glycosyltransferase in a cell type where it is not normally active or to introduce a mutated version of the enzyme. mit.edu

Studies utilizing these models have provided critical insights into glycan function. For example, CRISPR/Cas9-mediated knockout of α-1,3-fucosyltransferase genes in the plant Nicotiana benthamiana was performed to eliminate core α-1,3-fucose from N-glycans. nih.gov In these knockout lines, minor peaks corresponding to Lewis a-type N-glycan variants were still detected. This is because the fucose in the Lewis a epitope is attached via an α-1,4 linkage, and its incorporation is therefore not affected by the knockout of α-1,3-fucosyltransferase genes, highlighting the specificity of these enzymatic reactions. nih.gov

The table below summarizes the effects observed in glycosyltransferase knockout models relevant to Lewis antigens.

Model Organism/Cell LineTargeted Gene(s)TechniqueImpact on Glycosylation
Nicotiana benthamianaα-1,3-fucosyltransferase (FucT) genesCRISPR/Cas9Successful elimination of core α-1,3-fucose. nih.gov
Nicotiana benthamianaβ-1,2-xylosyltransferase (XylT) genesCRISPR/Cas9Successful elimination of β-1,2-xylose. nih.gov
Mouse ModelsVarious glycosyltransferases (e.g., for sialyl-Lewis X synthesis)Gene TargetingRevealed roles in inflammation and myeloid homeostasis. nih.gov

These genetic manipulation techniques are indispensable for dissecting the biosynthetic pathways of complex glycans and for creating models that allow for the detailed study of the biological roles of structures like the this compound in physiological and pathological processes. researchgate.net

Development of Glycan-Based Probes and Tools

To investigate the interactions and biological functions of Lewis a, specialized probes and tools derived from the trisaccharide itself are essential. These tools enable the detection, localization, and functional characterization of Lewis a-binding proteins (lectins) and antibodies.

A primary strategy involves the chemical synthesis of the this compound and its subsequent conjugation to carrier molecules to create functional probes. rsc.org Automated glycan assembly (AGA) has facilitated the rapid synthesis of a variety of Lewis type antigens, including Lewis a, providing the necessary material for probe development. rsc.org

These synthetic glycans can be converted into neoglycolipids (NGLs), which are powerful tools for studying glycan-protein interactions. In this approach, the synthetic oligosaccharide is conjugated to a lipid anchor, such as 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE). manchester.ac.uk These NGL probes can then be immobilized on surfaces, such as nitrocellulose-coated glass slides, to create glycan microarrays. manchester.ac.uk

Microarrays featuring a panel of different glycan structures, including Lewis a and its analogues, allow for high-throughput screening of binding specificity for a wide range of biological samples, including:

Recombinant lectins

Antibodies

Toxins

Whole viruses or viral adhesins manchester.ac.uk

For instance, a study on Lewis x analogues converted 24 different synthetic trisaccharides into NGL probes for microarray analysis. manchester.ac.uk This allowed for the detailed characterization of the binding patterns of various anti-Lewis x monoclonal antibodies, revealing distinct recognition profiles for each. manchester.ac.uk This same methodology is directly applicable to the study of Lewis a interactions.

Another critical set of tools are antibodies that specifically recognize the Lewis a determinant. Monoclonal antibodies such as JIM 84 are used as probes in immunocytochemistry and immunoblotting to identify and localize glycoproteins carrying the Lewis a epitope within cells and tissues. nih.gov Such studies in plants have shown that Lewis a-containing N-glycans are present in the Golgi apparatus and at the plasma membrane but are absent from the vacuole, indicating their association with extracellular and membrane-bound glycoproteins. nih.gov

Tool/Probe TypeDescriptionApplicationReference
Neoglycolipid (NGL) Probes Synthetic this compound conjugated to a lipid anchor (e.g., DBCO-DH).Immobilization on microarrays to screen for binding partners (lectins, antibodies). manchester.ac.uk
Glycan Microarrays High-density arrays of various glycan probes, including Lewis a, on a solid support.High-throughput analysis of binding specificity and affinity. manchester.ac.uk
Monoclonal Antibodies Antibodies with high specificity for the Lewis a epitope (e.g., JIM 84).Immunoblotting, immunofluorescence microscopy to detect and localize Leᵃ-containing glycoproteins. nih.gov

The development of these glycan-based probes and analytical platforms is crucial for advancing our understanding of the specific roles that the this compound plays in cellular recognition, signaling, and disease.

Future Directions and Emerging Research Avenues

Elucidation of Unknown Biological Functions

While the role of Lewis a as a blood group antigen and a tumor-associated marker is established, many of its biological functions remain enigmatic, particularly in non-mammalian organisms. nih.govsigmaaldrich.commerckmillipore.com In plants, for instance, N-glycans containing the Lewis a epitope are widely distributed and highly expressed on the cell surface. medchemexpress.cn This evolutionary conservation across different plant species suggests a significant biological role, though its precise function is still a mystery. nih.gov

Recent studies have begun to identify plant glycoproteins that carry the Lewis a trisaccharide, many of which are involved in cell wall biosynthesis and remodeling. nih.gov This suggests a potential role for the Lewis a epitope in plant cell/cell communication, directional growth, and interactions with the extracellular matrix. nih.govmedchemexpress.cn Further research is aimed at unraveling these functions, which could have implications for plant biology and biotechnology.

In humans, the expression of Lewis antigens is known to be involved in host-pathogen interactions. For example, the bacterium Helicobacter pylori, which is linked to gastritis and gastric carcinoma, can express Lewis antigens on its lipopolysaccharide (LPS), a phenomenon known as molecular mimicry. nih.govnih.gov This mimicry may help the bacterium evade the host's immune system. nih.govnih.gov While the interaction between H. pylori and Lewis b is well-documented, the full scope of Lewis a's involvement in interactions with other pathogens is an active area of investigation.

Designing Glycan-Based Therapeutics and Diagnostics

The overexpression of Lewis a and its sialylated form, sialyl Lewis a (sLea), on the surface of cancer cells makes them attractive targets for the development of new therapeutics and diagnostic tools. nih.govscbt.comnih.govbiosynth.com

Therapeutic Strategies: Research is underway to develop anti-cancer vaccines based on tumor-associated carbohydrate antigens like Lewis a. nih.gov The goal is to stimulate the immune system to recognize and attack cancer cells that display these glycans. One approach involves synthesizing analogues of the this compound to study the cross-reactivity with anti-Lea antibodies and to design safer and more effective vaccine candidates. nih.gov

Diagnostic Applications: Circulating Lewis a and related antigens are being explored as complementary biomarkers for monitoring certain cancers, such as pancreatic ductal adenocarcinoma, particularly in patients who are negative for the commonly used CA19-9 marker (sLea). nih.gov The development of highly sensitive and specific detection methods, such as antibody microarrays, is a key area of research for identifying panels of glycoprotein (B1211001) biomarkers that can improve cancer diagnosis and staging. researchgate.net

Therapeutic/Diagnostic ApproachTarget/ApplicationRationale
Anti-cancer Vaccines Tumors expressing LeaTo elicit an immune response against cancer cells. nih.gov
Biomarker Monitoring Pancreatic, Gastric, and Bile Duct CancersTo complement existing markers like CA19-9 for patient monitoring. nih.gov
Antibody Microarrays Serum GlycoproteinsTo identify cancer-specific glycan signatures for early diagnosis and prognosis. researchgate.net

This table provides a summary of emerging therapeutic and diagnostic strategies involving the this compound.

Understanding Glycan Clustering and Multivalency Effects

The biological activity of glycans is often not determined by a single molecule but by the collective behavior of multiple glycans clustered together on the cell surface. This concept of multivalency is crucial for understanding how Lewis a participates in cell adhesion and signaling. frontiersin.org

Protein-carbohydrate interactions are typically weak, with dissociation constants for lectin-monosaccharide interactions often in the millimolar range. nih.gov However, the high density of glycans on the cell surface can lead to strong, specific binding through multivalent interactions, where multiple low-affinity interactions combine to create high-avidity binding.

Researchers are investigating how the spatial arrangement of Lewis a and other glycans in microdomains or clusters on the cell membrane influences their recognition by lectins and antibodies. frontiersin.org This includes studying carbohydrate-carbohydrate interactions that may help to organize these clusters. Understanding these multivalent effects is critical for designing effective glycan-based inhibitors and therapeutics that can disrupt pathological cell adhesion processes, such as those involved in cancer metastasis. nih.gov

Advancements in Glycan Sequencing and Structural Characterization

The inherent complexity of glycan structures presents a significant analytical challenge. nih.gov Unlike proteins and nucleic acids, glycans can have branched structures and a wide variety of linkage types between their monosaccharide units. nih.gov Developing advanced analytical techniques is therefore essential for progress in glycobiology.

Mass Spectrometry (MS): Mass spectrometry has become an indispensable tool for glycan analysis. bohrium.comnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used to determine the mass and sequence of oligosaccharides. researchgate.net A promising development is the use of ion mobility-mass spectrometry (IM-MS), which separates glycan isomers based on their size, shape, and charge. nih.gov This has proven effective in distinguishing between Lewis and blood group isomers that have identical fragmentation spectra but distinct collision cross-sections (CCS), allowing for rapid and accurate differentiation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful, non-destructive technique for the detailed structural analysis of carbohydrates. unina.it While signal overlap can be a challenge, advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms, which is crucial for determining the conformation and linkage of the monosaccharide units within the this compound. unina.itdocumentsdelivered.com

Automated Glycan Assembly: On the synthesis side, automated glycan assembly (AGA) has emerged as a technology that allows for the rapid and systematic synthesis of complex oligosaccharides, including a variety of Lewis antigens. rsc.org This provides researchers with pure, well-defined glycan structures that are essential for studying their biological functions and for use in developing diagnostics and therapeutics. rsc.org

Analytical TechniqueApplication in Lewis a ResearchKey Advantages
Ion Mobility-Mass Spectrometry (IM-MS) Isomer differentiationSeparates isomers with identical mass and fragmentation patterns based on their shape and size. nih.gov
2D NMR Spectroscopy (e.g., NOESY) Conformational analysis and linkage determinationProvides detailed structural information in solution without destroying the sample. unina.itdocumentsdelivered.com
Automated Glycan Assembly (AGA) Synthesis of pure glycansEnables rapid access to a library of defined Lewis antigens for functional studies. rsc.org

This table summarizes advanced techniques used in the structural characterization and synthesis of the this compound.

Q & A

Q. How can researchers formulate hypotheses about Lewis a’s role in immune evasion?

  • Methodological Answer : Conduct a systematic literature review focusing on glycans in checkpoint inhibitor pathways. Use tools like PubMed’s Clinical Queries or Covidence for screening. Design experiments to test Lewis a’s interaction with Siglec receptors using CRISPR-edited cell lines .

What criteria define a robust research question for studying Lewis a in glycoimmunology?

  • Methodological Answer : The question must be falsifiable (e.g., “Does Lewis a inhibit dendritic cell maturation via Siglec-7?”), require multi-modal evidence (e.g., in vitro binding assays and murine models), and address a gap identified in prior reviews . Avoid overly broad questions (e.g., “How does Lewis a affect immunity?”) .

Tables for Reference

Analytical Technique Application Key Reference
LC-MS/MSAbsolute quantification in serum
SPRBinding kinetics with selectins
MD SimulationsConformational dynamics of Lewis a
Synthetic Challenge Solution Key Reference
Regioselective fucosylationChemoenzymatic methods with α1-4-FucT
Side-reaction suppressionLevulinoyl protecting groups

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.